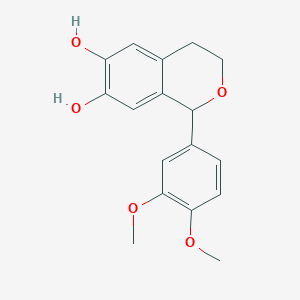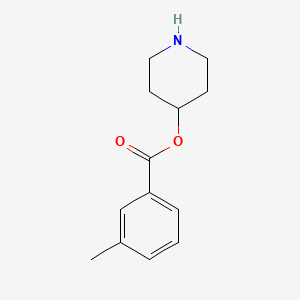
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features an acetyl group, a bromo substituent, and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Introduction of the Phenyl Ring: The phenyl ring with the desired substituents (acetyl, bromo, and methoxy groups) can be introduced through a series of electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the thiazole ring with the substituted phenyl ring using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the bromo substituent.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may result in the removal of the bromo substituent.
Wissenschaftliche Forschungsanwendungen
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide can be compared with other similar compounds, such as:
N-(6-acetyl-2-chloro-3-methoxyphenyl)-1,3-thiazole-2-carboxamide: This compound has a chloro substituent instead of a bromo substituent, which may affect its reactivity and biological activity.
N-(6-acetyl-2-bromo-3-ethoxyphenyl)-1,3-thiazole-2-carboxamide: The ethoxy group in place of the methoxy group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
923289-31-0 |
|---|---|
Molekularformel |
C13H11BrN2O3S |
Molekulargewicht |
355.21 g/mol |
IUPAC-Name |
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O3S/c1-7(17)8-3-4-9(19-2)10(14)11(8)16-12(18)13-15-5-6-20-13/h3-6H,1-2H3,(H,16,18) |
InChI-Schlüssel |
CYCMSZDHXCJYQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)Br)NC(=O)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)

![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)



